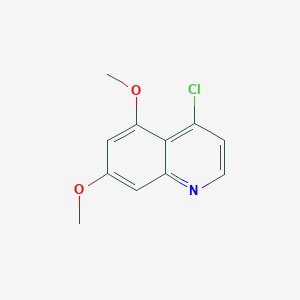![molecular formula C7H13N B1369644 6-Azaspiro[3.4]octane CAS No. 765-64-0](/img/structure/B1369644.png)
6-Azaspiro[3.4]octane
Overview
Description
6-Azaspiro[3.4]octane is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.19 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of 2-azaspiro[3.4]octane has been reported in the literature . The synthesis strategy involved the annulation of the cyclopentane ring and the four-membered ring . Three successful routes for the synthesis were developed, all of which employed readily available starting materials with conventional chemical transformations .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13N/c1-2-7(3-1)4-5-8-6-7/h8H,1-6H2 . This indicates that the molecule consists of a seven-membered ring fused to a four-membered ring, with a nitrogen atom incorporated into the structure .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The compound is stored at a temperature of 4 degrees Celsius .
Scientific Research Applications
Synthesis and Drug Discovery Applications
6-Azaspiro[3.4]octane has been a focus in the synthesis of novel compounds for drug discovery. Li, Rogers-Evans, and Carreira (2013) outlined the creation of new classes of thia/oxa-azaspiro[3.4]octanes, designed as multifunctional and structurally diverse modules for drug discovery, including enantioselective approaches to these spirocycles (Li, Rogers-Evans, & Carreira, 2013). Similarly, 王雯 et al. (2015) synthesized substitutes for piperazine and morpholine, common drug components, using 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane (王雯 et al., 2015).
Structural and Conformational Analysis
Montalvo-González and Ariza-Castolo (2012) performed a detailed structural and conformational analysis of 1‐oxaspiro[2.5]octane and 1‐oxa‐2‐azaspiro[2.5]octane derivatives using NMR spectroscopy. This research provides insight into the relative configuration and preferred conformations of these compounds, crucial for understanding their potential applications (Montalvo-González & Ariza-Castolo, 2012).
Novel Compound Synthesis
The synthesis of novel compounds using this compound has been explored in various studies. Adamovskyi et al. (2014) described an unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014). Papillon and Taylor (2000) utilized L-Proline for the first synthesis of an optically active 1-oxo-2-oxa-5-azaspiro[3.4]octane, a component found in oxazolomycin (Papillon & Taylor, 2000).
Diversity-Oriented Synthesis
Wipf, Stephenson, and Walczak (2004) conducted a diversity-oriented synthesis of azaspirocycles, transforming omega-unsaturated dicyclopropylmethylamines into heterocyclic azaspiro compounds. This synthesis approach is significant for chemistry-driven drug discovery, offering new avenues for exploring functionalized pyrrolidines, piperidines, and azepines (Wipf, Stephenson, & Walczak, 2004).
Corrosion Inhibition
Chafiq et al. (2020) studied the inhibition properties of spirocyclopropane derivatives, including 6,6-dimethyl-5,7-dioxaspiro[2.5]octane derivatives, for mild steel protection in acidic environments. This research highlights the potential of these compounds in corrosion inhibition and explores their adsorption mechanisms (Chafiq et al., 2020).
Safety and Hazards
Future Directions
6-Azaspiro[3.4]octane and related spirocycles can serve as uncharted multifunctional modules for drug discovery chemistry . This suggests potential future directions in the field of medicinal chemistry.
Relevant Papers
Several papers have been published on the synthesis and applications of azaspirocycles . These papers discuss the synthesis of novel azaspirocycles as multifunctional modules in drug discovery , and the facile synthesis of 2-azaspiro[3.4]octane .
Mechanism of Action
Target of Action
It is used as a pharmaceutical intermediate in synthetic chemistry , suggesting that it may be involved in the synthesis of drugs targeting various biological receptors or enzymes.
Mode of Action
As a pharmaceutical intermediate, it likely interacts with its targets through chemical reactions to form more complex compounds
Biochemical Pathways
It is involved in the preparation of azaspirocycle or azetidine substituted 4-anilinoquinazoline derivatives, which exhibits epidermal growth factor receptor (EGFR) inhibitory activities . This suggests that it may play a role in pathways related to cell growth and proliferation.
Result of Action
As an intermediate in the synthesis of EGFR inhibitors , it may contribute to the inhibition of cell growth and proliferation.
Action Environment
The action of 6-Azaspiro[3.4]octane can be influenced by various environmental factors. For instance, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions suggest that light, moisture, and temperature could affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
6-Azaspiro[3.4]octane plays a significant role in biochemical reactions, particularly as a building block for the synthesis of complex molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the preparation of tetrahydroisoquinolin derivatives, which act as CXCR3 receptor agonists . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, influencing the activity of the target enzymes and receptors.
Cellular Effects
This compound exhibits notable effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of this compound have been found to inhibit epidermal growth factor receptor (EGFR) activity, which plays a crucial role in cell proliferation and survival . This inhibition can lead to altered gene expression and metabolic changes within the cells, impacting their overall function.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to active sites of enzymes or receptors, modulating their activity. For instance, this compound derivatives have been shown to inhibit EGFR by binding to its active site, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade, leading to reduced cell proliferation and survival.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under inert gas at low temperatures (2-8°C), but its activity may decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its biological activity for extended periods, although gradual degradation may occur, affecting its efficacy in in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of this compound derivatives have been associated with cytotoxicity and adverse effects on liver function in animal studies . It is crucial to determine the optimal dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that may further interact with other biomolecules . These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can impact its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
properties
IUPAC Name |
6-azaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7(3-1)4-5-8-6-7/h8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZWMJWMTWOVNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001314888 | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
765-64-0 | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[3.4]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001314888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Aza-spiro[3.4]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to obtain enantiomerically pure 6-Azaspiro[3.4]octane derivatives?
A1: Two primary methods have been explored for the synthesis of enantiomerically pure this compound derivatives, specifically focusing on (S)-8-amino-6-benzyl-6-azaspiro[3.4]octane, a key intermediate in the synthesis of the novel quinolone carboxylic acid DV-7751 [].
- Optical Resolution: This method involves synthesizing the racemic mixture of 8-amino-6-benzyl-6-azaspiro[3.4]octane (13) and then separating the desired (S)-enantiomer. []
- Microbial Reduction: This approach utilizes an enantioselective microbial reduction of 6-benzyl-5,8-dioxo-6-azaspiro[3.4]octane (8b) to obtain the desired (S)-enantiomer. []
Q2: Beyond DV-7751, what is the significance of synthesizing this compound derivatives?
A2: this compound derivatives, like 6-benzyl-2,6-diazaspiro(3.4)octane oxalate and 2-oxa-6-azaspiro(3.4)octane, are structurally similar to piperazine and morpholine, respectively. [] These heterocycles are commonly found in various drugs. By exploring the synthesis and properties of this compound derivatives, researchers aim to:
- Explore new chemical space: Synthesizing novel structures can lead to the discovery of compounds with improved pharmacological profiles or unique biological activities. []
- Overcome patent limitations: Developing new synthetic routes and novel structures can circumvent existing patents on established drugs containing piperazine or morpholine moieties. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-ol](/img/structure/B1369568.png)
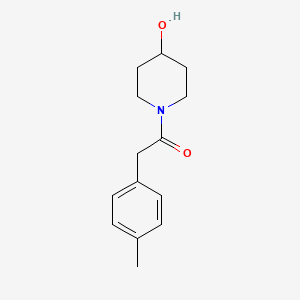
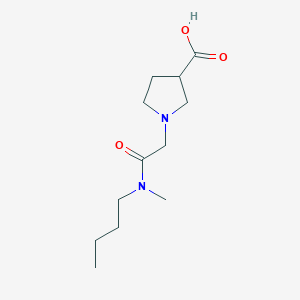
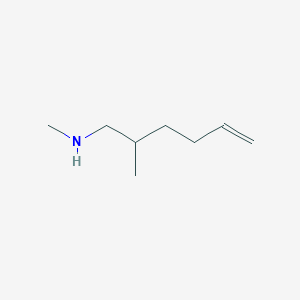
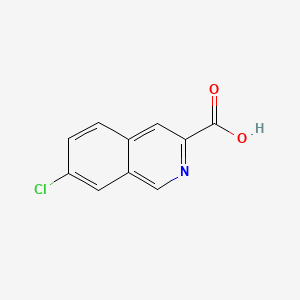



![6-Methylthiazolo[4,5-b]pyridine-2-thiol](/img/structure/B1369588.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1369591.png)
